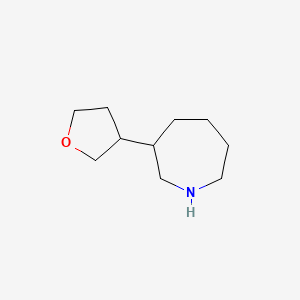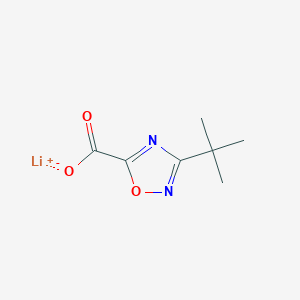
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is likely an organolithium compound. Organolithium compounds are a class of compounds that contain a carbon-lithium bond . They are important in organic synthesis and are frequently used to transfer the organic group or the lithium atom to the substrates in synthetic steps .
Synthesis Analysis
While specific synthesis methods for Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate are not available, organolithium reagents are generally prepared from the corresponding halides via metal-halogen exchange or direct metallation . For example, tert-butyl lithium, a commonly used organolithium reagent, is produced commercially by treating tert-butyl chloride with lithium metal .
Molecular Structure Analysis
The molecular structure of organolithium compounds can vary widely. For example, tert-butyl lithium exists as a tetramer with a cubane structure . The lithium-carbon bond in organolithium compounds is highly polarized, having about 40 percent ionic character .
Chemical Reactions Analysis
Organolithium compounds are renowned for their strong basicity and nucleophilicity, capable of deprotonating many carbon acids (C-H bonds) and participating in various addition and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of organolithium compounds can vary widely. For example, tert-butyl lithium is a colorless solid with a molar mass of 64.055 g/mol . It reacts with water and is usually handled under inert gas to prevent degradation .
Scientific Research Applications
- tert-Butyllithium (t-BuLi) is a strong base and a powerful deprotonating agent. It can abstract acidic protons from carbon molecules, including aromatic compounds like benzene. Researchers use t-BuLi to initiate reactions, such as Grignard reactions, metalation, and nucleophilic substitutions. Its high reactivity makes it valuable in organic synthesis .
- Lithium tert-butoxide (LiOtBu) serves as a precursor in ALD processes. ALD is crucial for thin film deposition in semiconductor manufacturing, energy storage devices, and optoelectronics. LiOtBu contributes to the growth of alkali metal-containing thin films, which find applications in batteries, solar cells, and other electronic devices .
- Researchers explore t-BuLi derivatives in copolymerization reactions. For instance, copolymerizing tert-butyl methacrylate (t-BuMA) with other monomers yields novel materials. These copolymers exhibit unique properties, such as improved mechanical strength, thermal stability, and solubility. Applications range from coatings to drug delivery systems .
Organic Synthesis and Deprotonation
Atomic Layer Deposition (ALD)
Polymerization and Copolymerization
Wikipedia: tert-Butyllithium Atomic Layer Deposition of Alkali Metal-Containing Thin Films Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate
Mechanism of Action
Target of Action
The primary targets of Lithium tri-tert-butoxyaluminum hydride are aldehydes and ketones, particularly in the presence of esters . It can also target imidoyl chlorides and aromatic disulfides .
Mode of Action
Lithium tri-tert-butoxyaluminum hydride acts as a reducing agent. It donates a hydride (H-) to the carbonyl group of aldehydes and ketones, resulting in their reduction . It can also reduce imidoyl chlorides to aldimines .
Biochemical Pathways
The reduction of aldehydes and ketones by Lithium tri-tert-butoxyaluminum hydride can affect various biochemical pathways. For instance, it can influence the synthesis of various organic compounds, as aldehydes and ketones are key intermediates in many synthetic pathways .
Result of Action
The result of the action of Lithium tri-tert-butoxyaluminum hydride is the reduction of aldehydes and ketones to alcohols . This can lead to the synthesis of various organic compounds.
Action Environment
The action of Lithium tri-tert-butoxyaluminum hydride can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the solution . Additionally, the presence of other substances in the reaction mixture can also influence its reactivity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
lithium;3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVHKRUVGMETSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=NOC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138311-80-3 |
Source


|
| Record name | lithium(1+) ion 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2629929.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)
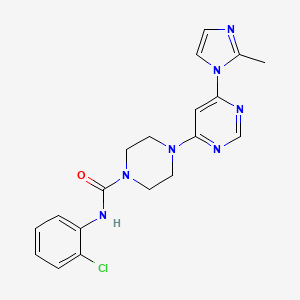
![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)
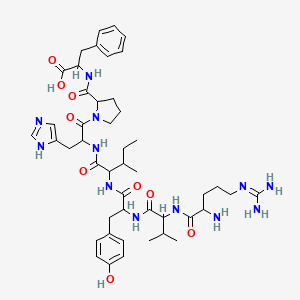

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)
![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
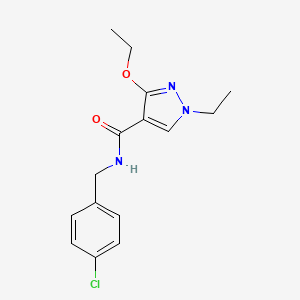
![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)


